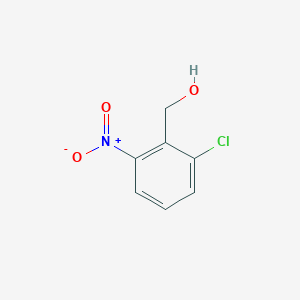

(2-chloro-6-nitrophényl)méthanol

Vue d'ensemble

Description

2-Chloro-6-nitrobenzenemethanol is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-6-nitrobenzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-nitrobenzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur de PqsD dans Pseudomonas aeruginosa

Des composés basés sur un échafaudage de (2-nitrophényl)méthanol, qui comprend « (2-chloro-6-nitrophényl)méthanol », se sont avérés être des inhibiteurs prometteurs de PqsD . PqsD est une enzyme clé de la biosynthèse des molécules de signalisation dans la communication intercellulaire de Pseudomonas aeruginosa . La molécule la plus prometteuse a montré une activité anti-biofilm et un mode d’action de liaison étroite .

Activité anti-biofilm

Le composé a montré un potentiel en matière d’activité anti-biofilm. Les biofilms sont une raison majeure de la résistance bactérienne aux antibiotiques conventionnels utilisés en clinique . Par conséquent, le composé pourrait être utilisé dans le développement de nouveaux anti-infectieux .

Communication intercellulaire chez les bactéries

Le composé pourrait être utilisé pour étudier les systèmes de communication intercellulaire comme la détection de quorum (QS) chez les bactéries . Le QS régule une variété de facteurs de virulence, qui contribuent à briser les premières lignes de défense et à endommager les tissus environnants, conduisant à la dissémination, au syndrome de réponse inflammatoire systémique, à une défaillance multi-organique et, finalement, à la mort de l’hôte .

Étude de la résistance bactérienne

Le composé pourrait être utilisé dans l’étude de la résistance bactérienne aux antibiotiques conventionnels . Cela pourrait conduire au développement d’antibiotiques plus efficaces.

Développement d’inhibiteurs fluorescents

Les données de la relation structure-activité recueillies à partir de l’étude de ces inhibiteurs ont été utilisées pour concevoir des inhibiteurs fluorescents . Cela pourrait conduire au développement de nouveaux outils pour étudier l’activité enzymatique et l’inhibition.

Utilisation potentielle dans la synthèse de composés organiques hétérocycliques

Le composé est classé comme un composé organique hétérocyclique . Par conséquent, il pourrait potentiellement être utilisé dans la synthèse d’autres composés organiques hétérocycliques.

Mécanisme D'action

Target of Action

(2-chloro-6-nitrophenyl)methanol, also known as Benzenemethanol, 2-chloro-6-nitro- or 2-Chloro-6-nitrobenzenemethanol, is a compound that has been studied for its potential inhibitory effects on certain enzymes. One such enzyme is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Mode of Action

The interaction of (2-chloro-6-nitrophenyl)methanol with its target, PqsD, results in the inhibition of this enzyme . This inhibition disrupts the normal biosynthesis of signal molecules in Pseudomonas aeruginosa, affecting its cell-to-cell communication .

Biochemical Pathways

The primary biochemical pathway affected by (2-chloro-6-nitrophenyl)methanol is the signal molecule biosynthesis in Pseudomonas aeruginosa . By inhibiting the PqsD enzyme, (2-chloro-6-nitrophenyl)methanol disrupts the production of signal molecules, which are crucial for the bacteria’s cell-to-cell communication .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is around 1.08, suggesting it could have good bioavailability .

Result of Action

The molecular and cellular effects of (2-chloro-6-nitrophenyl)methanol’s action primarily involve the disruption of cell-to-cell communication in Pseudomonas aeruginosa . By inhibiting the PqsD enzyme, this compound reduces the production of signal molecules, which can lead to a decrease in biofilm formation and potentially reduce the virulence of this bacterium .

Analyse Biochimique

Biochemical Properties

(2-Chloro-6-nitrophenyl)methanol has been found to interact with certain enzymes and proteins. For instance, compounds based on a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The nature of these interactions involves a tight-binding mode of action, which suggests that (2-Chloro-6-nitrophenyl)methanol may bind strongly to its target molecules .

Cellular Effects

Related compounds have been shown to display anti-biofilm activity, suggesting that (2-Chloro-6-nitrophenyl)methanol could potentially influence cell function by disrupting biofilm formation

Molecular Mechanism

The exact molecular mechanism of (2-Chloro-6-nitrophenyl)methanol is not well-defined. It is known that similar compounds can inhibit the activity of the enzyme PqsD in Pseudomonas aeruginosa . This suggests that (2-Chloro-6-nitrophenyl)methanol may exert its effects at the molecular level by binding to and inhibiting certain enzymes, thereby affecting gene expression and cellular processes.

Propriétés

IUPAC Name |

(2-chloro-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNWDPRVHZOPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405475 | |

| Record name | 2-Chloro-6-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-57-8 | |

| Record name | 2-Chloro-6-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.